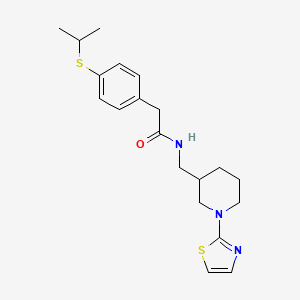
2-(4-(异丙硫基)苯基)-N-((1-(噻唑-2-基)哌啶-3-基)甲基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a chemical compound that has been extensively studied in scientific research. It has been found to have various properties that make it useful in the fields of medicinal chemistry and pharmacology.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide”:
Pharmaceutical Development
This compound has shown potential in pharmaceutical research, particularly as a candidate for drug development. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for the development of new therapeutic agents. Researchers are exploring its efficacy in treating conditions such as inflammation, pain, and certain neurological disorders due to its potential to modulate specific receptors and enzymes .
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing inhibitory effects. This makes it a candidate for developing new antimicrobial agents, which are crucial in the fight against antibiotic-resistant pathogens .
Cancer Research
In cancer research, this compound is being investigated for its potential anti-cancer properties. Its ability to induce apoptosis (programmed cell death) in cancer cells without affecting normal cells is of particular interest. This selective toxicity is crucial for developing effective cancer treatments with minimal side effects .
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. It shows promise in protecting neurons from damage caused by oxidative stress and other neurotoxic factors. This makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Properties
Research has demonstrated that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This property is valuable for developing treatments for chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Analgesic Effects
The compound’s analgesic (pain-relieving) effects are another area of interest. It has been shown to alleviate pain in animal models, suggesting its potential use in developing new pain management therapies. This is particularly important for patients with chronic pain conditions who require effective and safe long-term pain relief .
Cardiovascular Research
In cardiovascular research, this compound is being explored for its potential benefits in treating heart diseases. It may help in reducing blood pressure and improving heart function, making it a candidate for developing new cardiovascular drugs .
Biochemical Research
Finally, this compound is valuable in biochemical research as a tool for studying various biological processes. Its ability to interact with specific proteins and enzymes makes it useful for elucidating the mechanisms of action of these biomolecules, which can lead to the discovery of new therapeutic targets .
属性
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS2/c1-15(2)26-18-7-5-16(6-8-18)12-19(24)22-13-17-4-3-10-23(14-17)20-21-9-11-25-20/h5-9,11,15,17H,3-4,10,12-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGDUHYUOGYNHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

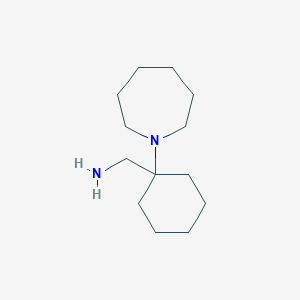
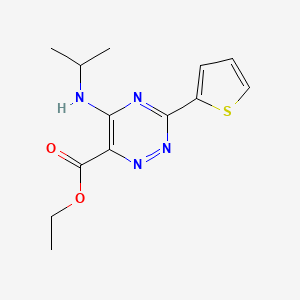
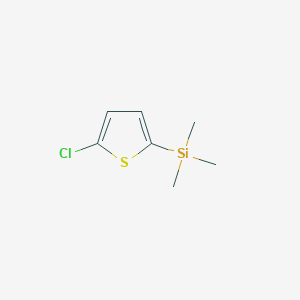
![4-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B2497359.png)
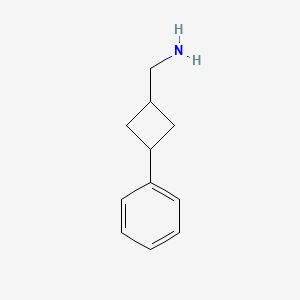
![6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2497364.png)
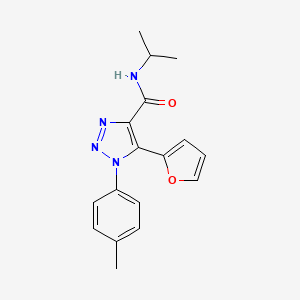
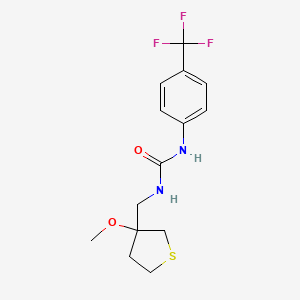
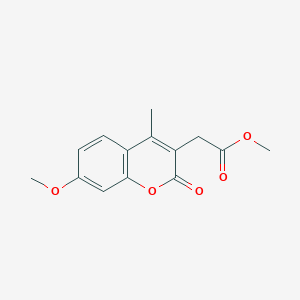
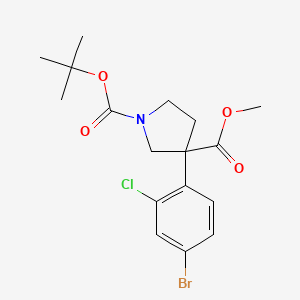
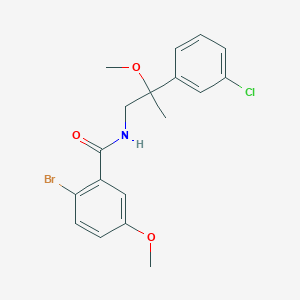

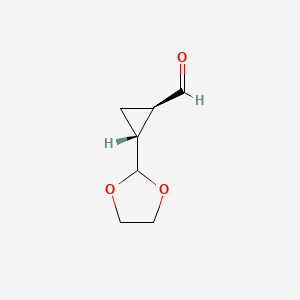
![N-Methyl-N-[2-[(2S,5R)-5-methyl-2-phenylmorpholin-4-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2497376.png)